molecular formula C21H22FN3O2 B10996594 (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10996594
M. Wt: 367.4 g/mol
InChI Key: RLWPSPFNGBNSTK-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions The next step involves the formation of the piperazine ring, which is then attached to the indole core through a methanone linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone
  • (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-hydroxyphenyl)piperazin-1-yl]methanone
  • (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone lies in its specific substitution pattern and the presence of the methoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22FN3O2/c1-23-19-7-6-16(22)12-15(19)13-20(23)21(26)25-10-8-24(9-11-25)17-4-3-5-18(14-17)27-2/h3-7,12-14H,8-11H2,1-2H3

InChI Key

RLWPSPFNGBNSTK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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